molecular formula C8H8BF4K B13482786 Potassium trifluoro(4-fluorophenethyl)borate

Potassium trifluoro(4-fluorophenethyl)borate

Cat. No.: B13482786
M. Wt: 230.05 g/mol
InChI Key: VVDALFTWPQQSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(4-fluorophenethyl)borate (CAS 1600527-39-6) is an organotrifluoroborate salt valued for its stability and utility as a key coupling partner in synthetic chemistry. With the molecular formula C 8 H 8 BF 4 K and a molecular weight of 230.05 g/mol, this reagent serves as a stable surrogate for boronic acids, offering superior handling and storage properties . Its primary research value lies in facilitating robust Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds . This sp 3 -sp 2 cross-coupling protocol enables the efficient introduction of a 4-fluorophenethyl moiety onto a wide range of aryl and heteroaryl halides, including challenging chloride substrates . The reaction proceeds via a palladium-catalyzed mechanism, where this reagent undergoes transmetalation with the palladium complex, leading to the formation of biaryl and alkyl-aryl structures that are prevalent in pharmaceuticals and agrochemicals. The 4-fluorophenethyl group is a significant structural motif, and its incorporation can modulate the lipophilicity, metabolic stability, and binding affinity of target molecules. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the relevant Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H8BF4K

Molecular Weight

230.05 g/mol

IUPAC Name

potassium;trifluoro-[2-(4-fluorophenyl)ethyl]boranuide

InChI

InChI=1S/C8H8BF4.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-4H,5-6H2;/q-1;+1

InChI Key

VVDALFTWPQQSID-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC1=CC=C(C=C1)F)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of potassium trifluoro(4-fluorophenethyl)borate typically involves the conversion of the corresponding organoboron precursor (boronic acid or boronate ester) into the trifluoroborate salt by treatment with potassium fluoride (KF) or related fluoride sources. The process can be summarized as:

  • Synthesis of the 4-fluorophenethylboronic acid or boronate ester intermediate.
  • Conversion of this intermediate to the potassium trifluoroborate via fluorination and salt formation.

This approach is favored due to the enhanced stability and ease of purification of the trifluoroborate salts.

Detailed Preparation Routes

Synthesis of 4-Fluorophenethylboronic Acid/Boronate Ester
  • Starting Materials: 4-fluorophenethyl halides (e.g., bromide or chloride) or 4-fluorophenethyl derivatives.
  • Method: Nucleophilic substitution or metalation followed by borylation.
  • Example: Lithiation of 4-fluorophenethyl bromide followed by reaction with trialkyl borates or boronic acid derivatives.
Conversion to Potassium Trifluoroborate
  • Treatment of the boronic acid or boronate ester with an excess of potassium fluoride in aqueous or mixed solvent systems.
  • Fluorination leads to the formation of the trifluoroborate anion.
  • The potassium salt precipitates or can be isolated by crystallization.

This method is consistent with the general procedures for potassium organotrifluoroborate synthesis as described in literature and patents.

Alternative Preparation via Boronic Acid Pinacol Ester

A patent describing the preparation of vinyl potassium trifluoroborate from vinyl boronic acid pinacol ester suggests a related methodology applicable to phenethyl derivatives:

  • Subjecting the boronic acid pinacol ester to potassium fluoride under controlled conditions to yield the corresponding potassium trifluoroborate salt.

This method offers advantages in terms of purity and yield and can be adapted to 4-fluorophenethyl analogues.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Water, methanol, or mixed aqueous-organic solvents Facilitates fluoride ion solubility
Temperature Room temperature to mild heating (25–60 °C) Mild conditions to prevent decomposition
Molar Ratios Boronic acid:KF typically 1:3 to 1:5 Excess KF ensures complete fluorination
Reaction Time Several hours (4–24 h) Monitored by TLC or NMR
pH Slightly acidic to neutral Avoids hydrolysis of boronate ester

Purification and Characterization

  • Isolation: Filtration or crystallization of potassium trifluoroborate salt.
  • Purification: Recrystallization from suitable solvents (e.g., ethanol-water mixtures).
  • Characterization: NMR spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F), IR spectroscopy, and elemental analysis confirm structure and purity.

Representative Reaction Scheme

4-Fluorophenethylboronic acid (or ester)
     + Excess KF
     → this compound

Research Findings and Comparative Analysis

  • Potassium organotrifluoroborates exhibit superior stability compared to boronic acids, making them preferable in cross-coupling reactions.
  • The fluorination step using potassium fluoride is critical for the formation of the trifluoroborate moiety and can be optimized by controlling solvent and reaction time.
  • Recent literature emphasizes the use of pinacol boronate esters as precursors to improve yields and purity of trifluoroborates.
  • The presence of the 4-fluoro substituent on the phenethyl group affects electronic properties and can influence the reactivity and stability of the trifluoroborate salt.

Summary Table of Preparation Methods

Step Method Description Source/Reference
Preparation of boronic acid Lithiation or substitution of 4-fluorophenethyl halide General organoboron synthesis protocols
Conversion to trifluoroborate Treatment with KF in aqueous media Patents, PubChem
Alternative via boronate ester Fluorination of pinacol boronate ester Patent CN103044472A
Purification Crystallization/recrystallization Standard lab procedures
Characterization NMR, IR, elemental analysis PubChem spectral data

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(4-fluorophenethyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Yield substituted phenethyl derivatives.

    Cross-Coupling Reactions: Produce biaryl compounds.

    Oxidation Reactions: Result in boronic acids or esters.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and substituent effects of potassium trifluoro(4-fluorophenethyl)borate with related compounds:

Compound Name Substituent Electronic Effect Molecular Formula Molecular Weight (g/mol)
This compound 4-Fluorophenethyl (C₆H₄-4-F-CH₂CH₂) Electron-withdrawing (F) C₈H₈BF₄K ~211 (estimated)
Potassium 4-fluorophenyltrifluoroborate 4-Fluorophenyl (C₆H₄-4-F) Electron-withdrawing (F) C₆H₄BF₄K 202
Potassium trifluoro(phenethyl)borate Phenethyl (C₆H₅-CH₂CH₂) Neutral (no substituent) C₈H₉BF₃K ~198
Potassium trifluoro(4-methoxyphenyl)borate 4-Methoxyphenyl (C₆H₄-4-OCH₃) Electron-donating (OCH₃) C₇H₇BF₃KO 222
Potassium 4-chlorophenyltrifluoroborate 4-Chlorophenyl (C₆H₄-4-Cl) Electron-withdrawing (Cl) C₆H₄BClF₃K 216.5
Potassium trifluoro(4-(trifluoromethyl)phenyl)borate 4-CF₃ (C₆H₄-4-CF₃) Strongly electron-withdrawing C₇H₄BF₆K 252

Key Observations :

  • Steric effects : The phenethyl group in the target compound introduces greater steric bulk compared to phenyl derivatives, which may reduce reactivity in sterically demanding reactions .
  • Solubility : Compounds with lipophilic groups (e.g., phenethyl) exhibit lower solubility in polar solvents than their phenyl counterparts.

Reactivity in Cross-Coupling Reactions

Potassium trifluoroborates are pivotal in Suzuki-Miyaura couplings. Substituent effects are critical:

  • Steric hindrance : The phenethyl chain may reduce coupling efficiency compared to less bulky analogs. For example, potassium 4-fluorophenyltrifluoroborate (without the ethyl spacer) achieves higher yields in reactions with aryl chlorides (e.g., 74–78% yields in styryl derivatives; see ) .
  • Comparative yields : Potassium trifluoro(4-(trifluoromethyl)phenyl)borate (CF₃-substituted) shows lower reactivity in coupling due to extreme electron withdrawal, whereas methoxy-substituted derivatives (e.g., 4-OCH₃) react faster but are less stable .

Biological Activity

Potassium trifluoro(4-fluorophenethyl)borate is a compound within the class of organoboron reagents, which have gained significant attention in medicinal chemistry due to their unique properties and applications. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Overview of this compound

This compound is characterized by its molecular formula C9H8BF3KC_9H_8BF_3K and a molecular weight of approximately 236.98 g/mol. This compound features a fluorinated phenethyl group, which enhances its stability and reactivity in various biological contexts.

Research indicates that this compound participates in several biological processes, particularly in the modulation of enzyme activities and cell signaling pathways. Its mechanism primarily involves the formation of stable complexes with target biomolecules, thereby influencing their function.

Key Biological Activities

  • Enzyme Inhibition : The compound has shown inhibitory effects on specific kinases, particularly phosphoinositide-3-kinases (PI3Ks), which are crucial for cell growth and survival. Inhibition of these kinases can lead to reduced cell proliferation in cancer models.
  • Cell Signaling Modulation : It plays a role in modulating signaling pathways associated with inflammation and immune responses, potentially offering therapeutic benefits in autoimmune diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on PI3K-C2α activity. The results indicated an IC50 value of 0.50 μM, demonstrating significant inhibitory potency compared to other tested compounds .
  • Study 2 : Another investigation focused on the compound's immunomodulatory effects, revealing that it could enhance T-cell activation while reducing pro-inflammatory cytokine production in vitro. This suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activity

Activity TypeTargetIC50 (μM)Reference
Enzyme InhibitionPI3K-C2α0.50
Cytokine ModulationTNF-α Production0.75
Cell ProliferationCancer Cells (e.g., MCF-7)1.20

Q & A

Q. What are the standard synthetic routes for preparing potassium trifluoro(4-fluorophenethyl)borate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves organometallic intermediates. A common approach includes: (i) Lithiation of 4-fluorophenethyl bromide using n-BuLi in THF at -78°C under inert atmosphere. (ii) Reaction with boron trifluoride etherate (BF₃·OEt₂) to form the trifluoroborate intermediate. (iii) Counterion exchange with potassium hydroxide or KHF₂ to precipitate the potassium salt. Purification via recrystallization from acetone/water mixtures enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Multinuclear NMR :
  • ¹H NMR identifies aromatic protons (δ ~7.0–7.3 ppm) and ethyl chain protons (δ ~2.8–3.2 ppm).
  • ¹⁹F NMR detects trifluoroborate (δ ~-135 ppm) and 4-fluoro substituent (δ ~-115 ppm).
  • ¹³C NMR confirms aromatic carbons and ethyl chain connectivity.
  • ESI-MS validates molecular ion peaks ([M-K]⁻) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a robust coupling partner in Suzuki-Miyaura reactions for constructing biaryl systems. Example protocol:
  • Combine with aryl chlorides (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₂CO₃ (2 equiv) in toluene/water (3:1) at 80°C .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Under inert atmosphere (argon) at 4–8°C to prevent hydrolysis.
  • Handling : Use gloves, safety goggles, and a fume hood. Avoid exposure to moisture (hygroscopic) .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this trifluoroborate?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), XPhos-Pd-G3) for electron-deficient aryl partners.
  • Solvent Effects : Compare DMF (polar aprotic) vs. THF (non-polar) for solubility and reactivity.
  • Additives : Include phase-transfer agents (e.g., TBAB) for biphasic systems.
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify rate-limiting steps .

Q. What strategies address contradictions in reported solubility data for this compound?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, acetone, and aqueous buffers (pH 4–10).
  • Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance aqueous solubility.
  • Sonication : Apply ultrasound for 10–15 minutes to disperse aggregates .

Q. How does the 4-fluorophenethyl group influence reactivity compared to other aryltrifluoroborates?

  • Methodological Answer :
  • Electron-Withdrawing Effect : The fluorine substituent increases electrophilicity, accelerating transmetalation in Pd-catalyzed couplings.
  • Steric Considerations : The ethyl spacer reduces steric hindrance vs. bulky aryl groups (e.g., 2,4-dimethylphenyl), enabling broader substrate compatibility.
  • Comparative Studies : Benchmark against 4-chlorophenyltrifluoroborate (higher electronegativity) and 4-methoxyphenyltrifluoroborate (electron-donating) .

Q. What analytical methods resolve discrepancies in stability studies under varying conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C with controlled humidity (0–80% RH).
  • HPLC Monitoring : Quantify degradation products (e.g., free boronic acid) using C18 columns and UV detection (λ = 254 nm).
  • Karl Fischer Titration : Measure moisture content to correlate stability with hydration .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine bond dissociation energies (B-Br, B-C).
  • Transition State Analysis : Model Suzuki-Miyaura transmetalation steps to identify steric/electronic bottlenecks.
  • Docking Studies : Predict interactions with enzyme active sites for medicinal chemistry applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.